molecular formula C28H24O4 B3292941 Benzyl 3,4-bis(benzyloxy)benzoate CAS No. 882427-72-7

Benzyl 3,4-bis(benzyloxy)benzoate

Cat. No. B3292941
Key on ui cas rn: 882427-72-7
M. Wt: 424.5 g/mol
InChI Key: ZQYAQGCWSWESIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589170B1

Procedure details

Benzyl bromide (1.50 cm3, 2.16 g, 12.6 mmol) was added to a stirred suspension of 3,4-dihydroxybenzoic acid (1.00 g, 6.49 mmol), potassium carbonate (1.97 g, 14.3 mmol) and a catalytic amount of tetrabutylammonium iodide in N,N-dimethylformamide (50 cm3). The suspension was stirred under nitrogen overnight then water (500 cm3) and 5% hydrochloric acid (50 cm3) were added, and the mixture was extracted with diethyl ether (3×100 cm3). The combined extracts were washed with water (3×100 cm3) and brine (100 cm3), then dried (Na2SO4) and evaporated to an orange oil. Flash column chromatography (eluent: 10-20% ethyl acetate in light petroleum) gave first benzyl 3,4-dibenzyloxybenzoate (168 mg, 6%), identical to that prepared above. Further elution then gave benzyl 4-benzyloxy-3-hydroxybenzoate (1.312 g, 60%) as a pale yellow oil. The position of the benzyloxy group was deduced from an n.O.e. observed between the proton at position 5 and the methylene protons of the benzyloxy group at position 4.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[OH:19])[C:13]([OH:15])=[O:14].C(=O)([O-])[O-].[K+].[K+].Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.O>[CH2:1]([O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[O:19][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:13]([O:15][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Name
Quantity
1.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3×100 cm3)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×100 cm3) and brine (100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an orange oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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